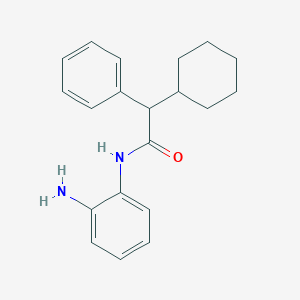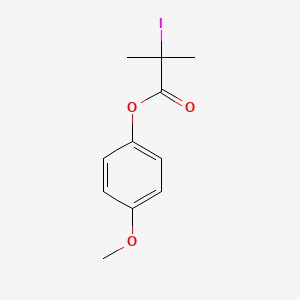![molecular formula C24H18BrFS B14117060 2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B14117060.png)
2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene is a complex organic compound that features a thiophene ring substituted with a bromomethylbenzyl group and a fluorobiphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the bromomethylbenzyl and fluorobiphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The biphenyl and thiophene rings can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene has several scientific research applications:
Material Science: It can be used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Electronics: It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In material science, its electronic properties can influence the performance of devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzyl 4-methyl-4-pentenyl ether
- 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties can enhance its performance in applications such as organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C24H18BrFS |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[(5-bromo-2-methylphenyl)methyl]-5-[4-(4-fluorophenyl)phenyl]thiophene |
InChI |
InChI=1S/C24H18BrFS/c1-16-2-9-21(25)14-20(16)15-23-12-13-24(27-23)19-5-3-17(4-6-19)18-7-10-22(26)11-8-18/h2-14H,15H2,1H3 |
InChI Key |
MEXURIJMWCQKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


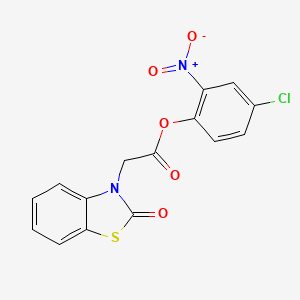
![ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B14116991.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14116992.png)
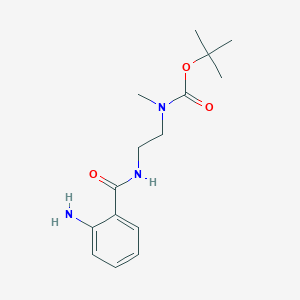
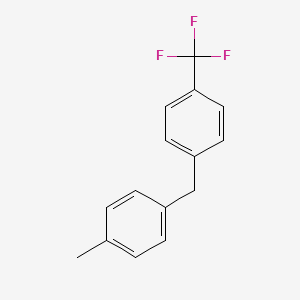
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-1-yl-1,3,2-dioxaborolane](/img/structure/B14117022.png)
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
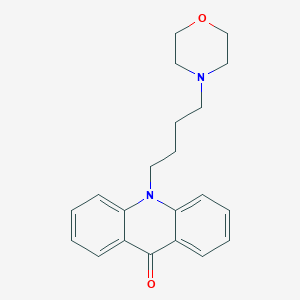
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)

